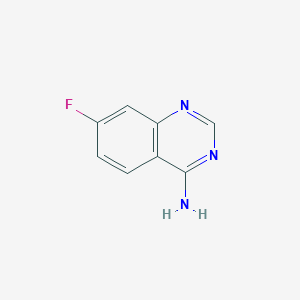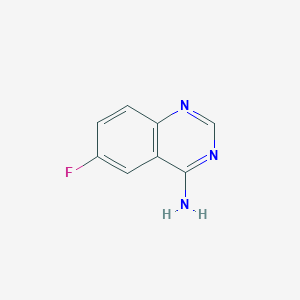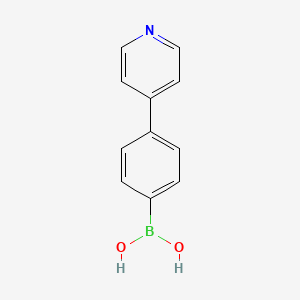
(4-(Pyridin-4-yl)phenyl)boronic acid
Overview
Description
(4-(Pyridin-4-yl)phenyl)boronic acid is an organic compound with the chemical formula C₁₁H₁₀BNO₂. It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its stability at room temperature and good solubility in organic solvents such as chloroform, methanol, and acetonitrile . It is widely used as an intermediate in organic synthesis, particularly in coupling reactions.
Mechanism of Action
Target of Action
It is known to be an important intermediate in organic synthesis , and it is often used as a ligand to form stable complexes with transition metals .
Mode of Action
4-(Pyridin-4-yl)phenylboronic acid is widely used in coupling reactions, especially in metal-catalyzed coupling reactions . One of the most common reactions it is involved in is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-(Pyridin-4-yl)phenylboronic acid participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it is sparingly soluble in DMSO and slightly soluble in methanol . These properties may influence its bioavailability.
Result of Action
The result of the action of 4-(Pyridin-4-yl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of various organic compounds, including potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .
Action Environment
The action of 4-(Pyridin-4-yl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the reaction conditions, such as the presence of a transition metal catalyst and the solvent used, can significantly affect the efficacy of the Suzuki-Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
(4-(Pyridin-4-yl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of boronate esters with diols and other hydroxyl-containing compounds. This interaction is essential for its use in enzyme inhibition studies, where it can act as a reversible inhibitor of serine proteases and other enzymes that contain active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the active site serine, thereby inhibiting their activity . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By inhibiting specific enzymes, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. For instance, in cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with the active site serine residues of enzymes, leading to their inhibition. This interaction is reversible, allowing for the study of enzyme kinetics and the development of enzyme inhibitors. Additionally, this compound can bind to other biomolecules, such as nucleic acids and lipids, through non-covalent interactions, affecting their structure and function . These binding interactions can lead to changes in gene expression and cellular signaling pathways, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions at low temperatures, but it can degrade over time when exposed to air and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged enzyme inhibition, changes in gene expression, and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its role as an enzyme inhibitor. It interacts with enzymes such as serine proteases, forming covalent bonds with their active site residues and inhibiting their activity. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, this compound can influence the activity of other enzymes and cofactors, further impacting metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and hydrophobicity, which affect its ability to cross cell membranes and accumulate in certain tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression . Additionally, its presence in the cytoplasm can affect cellular signaling pathways and enzyme activity.
Preparation Methods
The preparation of (4-(Pyridin-4-yl)phenyl)boronic acid is primarily achieved through the coupling reaction of phenylboronic acid and 4-pyridine. The synthesis involves the use of ligands and catalysts under appropriate solvent conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The mixture is heated under reflux conditions, and the product is isolated through subsequent purification steps .
Chemical Reactions Analysis
(4-(Pyridin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic esters or alcohols.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Scientific Research Applications
(4-(Pyridin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and organic materials.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes.
Medicine: It is used in the development of drug candidates and therapeutic agents.
Industry: It is employed in the production of organic electronic materials and polymers.
Comparison with Similar Compounds
(4-(Pyridin-4-yl)phenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the pyridine ring, making it less versatile in certain coupling reactions.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a pyridine ring, which affects its reactivity and solubility.
(4-Fluorophenyl)boronic acid: Features a fluorine atom, which influences its electronic properties and reactivity.
The uniqueness of this compound lies in its pyridine ring, which enhances its ability to form stable complexes with transition metals and participate in various catalytic reactions .
Properties
IUPAC Name |
(4-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVTYWFPUODTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677297 | |
| Record name | [4-(Pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045332-30-6 | |
| Record name | [4-(Pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Pyridin-4-yl)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


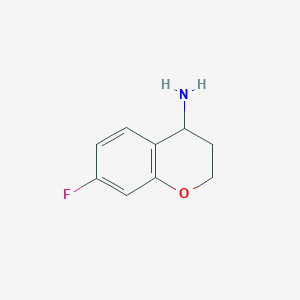


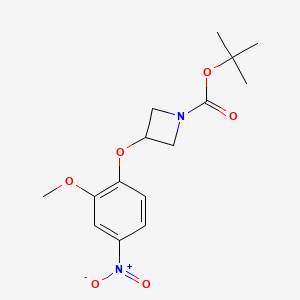

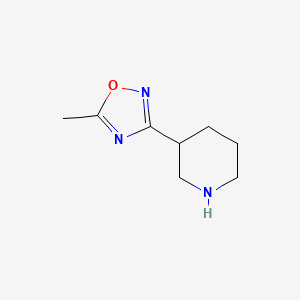
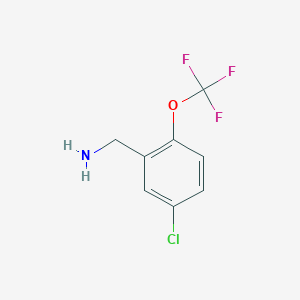
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)


![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)
